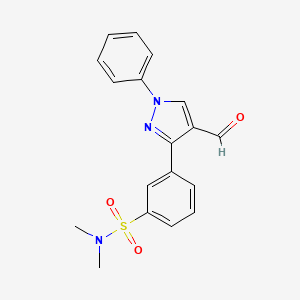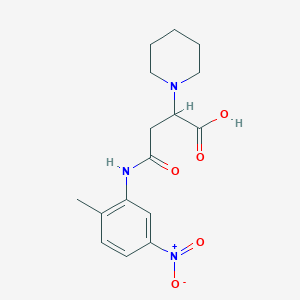
4-Benzoyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals. The benzoyl group attached to the indole ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Mecanismo De Acción
Target of Action
4-Benzoyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. Indole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, which results in changes in the biological activities of the targets. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that this compound might interact with its targets in a way that inhibits the activity of the targets, thereby exerting its biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound and their downstream effects are diverse, given the broad-spectrum biological activities of indole derivatives . For instance, indole derivatives have been known to exhibit antiviral activity, suggesting that they might affect the viral replication pathway . Similarly, their anti-inflammatory and anticancer activities suggest that they might affect the inflammatory response pathway and the cell proliferation pathway, respectively .
Result of Action
The molecular and cellular effects of the action of this compound are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . For instance, its antiviral activity suggests that it might inhibit viral replication at the molecular level, thereby preventing the infection of new cells . Similarly, its anti-inflammatory activity suggests that it might inhibit the production of pro-inflammatory molecules, thereby reducing inflammation at the cellular level .
Análisis Bioquímico
Biochemical Properties
4-Benzoyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in various metabolic pathways in both bacteria and plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1H-indole typically involves the benzoylation of indole. One common method is the Friedel-Crafts acylation, where indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
4-Benzoyl-1H-indole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Indole: The parent compound, which lacks the benzoyl group.
2-Benzoyl-1H-indole: A positional isomer with the benzoyl group at the 2-position.
3-Benzoyl-1H-indole: Another positional isomer with the benzoyl group at the 3-position.
Uniqueness: 4-Benzoyl-1H-indole is unique due to the specific positioning of the benzoyl group at the 4-position, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different binding affinities and selectivities in biological systems compared to its isomers.
Propiedades
IUPAC Name |
1H-indol-4-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUZJORSZJFKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134977-98-3 |
Source


|
| Record name | 4-benzoyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2822525.png)

![methyl 4-methoxy-3-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2822527.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
![2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2822534.png)

![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2822540.png)

![2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide](/img/structure/B2822547.png)
